molecular formula C29H29F5N8S B15143500 ATX inhibitor 17

ATX inhibitor 17

Cat. No.: B15143500
M. Wt: 616.7 g/mol
InChI Key: VKKORIAROAMRBW-SPKJYZRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATX Inhibitor 17 is a small molecule inhibitor targeting the enzyme autotaxin. Autotaxin is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase family and is responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. Lysophosphatidic acid is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATX Inhibitor 17 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: ATX Inhibitor 17 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

ATX Inhibitor 17 has a wide range of scientific research applications, including:

Mechanism of Action

ATX Inhibitor 17 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid, reducing the levels of lysophosphatidic acid available for signaling through its G protein-coupled receptors. The reduction in lysophosphatidic acid signaling leads to decreased cell proliferation, migration, and cytokine production, which are associated with various pathological conditions .

Comparison with Similar Compounds

Comparison: ATX Inhibitor 17 is unique in its structural design and binding mode compared to other autotaxin inhibitors. While GLPG1690 and BBT-877 primarily target the active site of autotaxin, this compound may exhibit a distinct binding profile, potentially offering advantages in terms of selectivity and potency. Additionally, this compound’s chemical structure allows for further modifications to enhance its pharmacokinetic properties and therapeutic efficacy .

Properties

Molecular Formula

C29H29F5N8S

Molecular Weight

616.7 g/mol

IUPAC Name

2-[(2Z)-2-[1-[5-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-6-fluoro-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethylidene]hydrazinyl]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C29H29F5N8S/c1-17-25(20-14-23(21(31)15-22(20)36-17)42-12-10-41(11-13-42)9-8-40(2)3)27(29(32,33)34)38-39-28-37-26(24(16-35)43-28)18-4-6-19(30)7-5-18/h4-7,14-15,36H,8-13H2,1-3H3,(H,37,39)/b38-27-

InChI Key

VKKORIAROAMRBW-SPKJYZRXSA-N

Isomeric SMILES

CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)/C(=N/NC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)/C(F)(F)F

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)C(=NNC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.